An In-depth Technical Guide to 9,9-Bis(trimethylsilyloxymethyl)fluorene: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 9,9-Bis(trimethylsilyloxymethyl)fluorene: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-Bis(trimethylsilyloxymethyl)fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon that has garnered significant interest in materials science and medicinal chemistry. The introduction of trimethylsilyloxymethyl groups at the C9 position of the fluorene core imparts unique properties, including increased solubility in organic solvents and the potential for facile deprotection to the corresponding diol, 9,9-bis(hydroxymethyl)fluorene. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 9,9-Bis(trimethylsilyloxymethyl)fluorene, with a focus on its role as a versatile synthetic intermediate.
Chemical Structure and Properties
The chemical structure of 9,9-Bis(trimethylsilyloxymethyl)fluorene consists of a central fluorene scaffold with two trimethylsilyloxymethyl moieties attached to the C9 carbon. This substitution pattern significantly influences the molecule's steric and electronic properties.
Caption: Chemical structure of 9,9-Bis(trimethylsilyloxymethyl)fluorene.
While specific experimental data for 9,9-Bis(trimethylsilyloxymethyl)fluorene is not extensively reported in publicly available literature, its physicochemical properties can be predicted based on its structure and the properties of analogous compounds.
Table 1: Predicted Physicochemical Properties of 9,9-Bis(trimethylsilyloxymethyl)fluorene
| Property | Predicted Value/Characteristic | Justification |
| Molecular Formula | C₂₁H₃₀O₂Si₂ | Based on chemical structure |
| Molecular Weight | 370.63 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to white crystalline solid or oil | Typical for fluorene derivatives of this molecular weight |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, hexanes) | The bulky, nonpolar trimethylsilyl groups enhance lipophilicity |
| Melting Point | Expected to be a low-melting solid or a viscous oil | The flexible silyl ether groups may disrupt crystal packing |
| Boiling Point | High, likely requiring vacuum distillation | Consistent with a high molecular weight, non-ionic organic compound |
Spectroscopic Characterization (Predicted)
The structural features of 9,9-Bis(trimethylsilyloxymethyl)fluorene would give rise to a distinct spectroscopic signature.
¹H NMR:
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Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm, corresponding to the protons on the fluorene ring system.
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Methylene Protons (-CH₂O-): A singlet around δ 3.5-4.0 ppm, integrating to 4H. The chemical shift is influenced by the adjacent oxygen and the fluorene ring.
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Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet at approximately δ 0.1-0.2 ppm, integrating to 18H.
¹³C NMR:
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Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
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C9 Carbon: A quaternary carbon signal around δ 50-60 ppm.
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Methylene Carbon (-CH₂O-): A signal in the range of δ 60-70 ppm.
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Trimethylsilyl Carbons (-Si(CH₃)₃): A signal near δ 0 ppm.
Infrared (IR) Spectroscopy:
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C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
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C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹.
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Si-CH₃ stretching: Characteristic strong absorbances around 1250 and 840 cm⁻¹.
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C-O stretching: A strong band in the region of 1050-1150 cm⁻¹.
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C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z 370.6.
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Common fragmentation patterns would include the loss of a methyl group (M-15), a trimethylsilyl group (M-73), and a trimethylsilyloxymethyl group (M-103).
Synthesis of 9,9-Bis(trimethylsilyloxymethyl)fluorene
The synthesis of 9,9-Bis(trimethylsilyloxymethyl)fluorene is most logically achieved through a two-step process starting from fluorene. The first step involves the formation of the key intermediate, 9,9-bis(hydroxymethyl)fluorene, followed by the silylation of the diol.
Step 1: Synthesis of 9,9-Bis(hydroxymethyl)fluorene
This hydroxymethylation of fluorene is a well-established procedure.[1]
Caption: Synthetic scheme for 9,9-bis(hydroxymethyl)fluorene.
Experimental Protocol:
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Reaction Setup: To a solution of potassium hydroxide in dimethyl sulfoxide (DMSO), add paraformaldehyde.
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Addition of Fluorene: Add fluorene to the reaction mixture. The reaction is typically carried out at or slightly above room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and neutralize with an acid (e.g., HCl). The product will precipitate out of the solution.
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Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent such as toluene to yield 9,9-bis(hydroxymethyl)fluorene as a white solid.
Causality Behind Experimental Choices:
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Base: The strong base is required to deprotonate the acidic C9 proton of fluorene, generating a nucleophilic carbanion.
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Paraformaldehyde: This serves as the source of formaldehyde for the hydroxymethylation reaction.
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DMSO: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction.
Step 2: Silylation of 9,9-Bis(hydroxymethyl)fluorene
The protection of the diol with trimethylsilyl groups can be achieved using standard silylation conditions.
Caption: Proposed synthesis of 9,9-Bis(trimethylsilyloxymethyl)fluorene.
Proposed Experimental Protocol:
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Reaction Setup: Dissolve 9,9-bis(hydroxymethyl)fluorene in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add a base, such as imidazole or triethylamine, to the solution.
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Addition of Silylating Agent: Cool the mixture in an ice bath and slowly add trimethylsilyl chloride (TMSCl).
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Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford 9,9-Bis(trimethylsilyloxymethyl)fluorene.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Silylating agents are sensitive to moisture, which can lead to the formation of hexamethyldisiloxane and reduce the yield of the desired product.
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Base: The base acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product. Imidazole is often a preferred base as it also catalyzes the reaction.
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Inert Atmosphere: This prevents the reaction from being quenched by atmospheric moisture.
Applications
The utility of 9,9-Bis(trimethylsilyloxymethyl)fluorene lies primarily in its role as a protected form of 9,9-bis(hydroxymethyl)fluorene. The trimethylsilyl groups can be readily cleaved under mild acidic conditions or with fluoride ion sources to regenerate the diol.[2] This "protecting group" strategy allows for the incorporation of the fluorene-9,9-dimethanol moiety into more complex molecular architectures where the free hydroxyl groups might interfere with other reaction steps.
Potential as a Monomer in Polymer Synthesis
The deprotected diol, 9,9-bis(hydroxymethyl)fluorene, is a valuable monomer for the synthesis of polyesters, polyethers, and polyurethanes. The bulky, rigid fluorene core can impart desirable properties to these polymers, such as high thermal stability, high refractive index, and good solubility. 9,9-Bis(trimethylsilyloxymethyl)fluorene can serve as a more soluble and processable precursor to these polymers.
Caption: Role as a protected monomer in polymer synthesis.
Intermediate in Organic Synthesis
The methoxy analogue, 9,9-bis(methoxymethyl)fluorene, has been utilized as an internal electron donor in Ziegler-Natta catalysts for propylene polymerization.[3] This suggests that the trimethylsilyloxy derivative could also be explored for similar applications, or as a precursor to other functionalized fluorene derivatives. The ability to deprotect the silyl ethers to the diol opens up a wide range of subsequent chemical transformations.
Conclusion
9,9-Bis(trimethylsilyloxymethyl)fluorene is a valuable derivative of fluorene that holds significant potential as a synthetic intermediate. Its synthesis from readily available starting materials is straightforward, and its properties make it a more processable alternative to the corresponding diol. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on well-established principles of organic chemistry. For researchers in materials science and drug development, 9,9-Bis(trimethylsilyloxymethyl)fluorene represents a versatile building block for the construction of complex, functional molecules and polymers.
References
- SABIC Global Technologies B.V. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene. WO2016193215A1.
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Wei, J., et al. (2021). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. RSC Advances, 11(51), 32559-32564. The Royal Society of Chemistry. [Link]
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SABIC Global Technologies B.V. (2016). PROCESS FOR THE SYNTHESIS OF 9,9-BIS(HYDROXYMETHYL)FLUORENE. WO/2016/193215. WIPO Patentscope. [Link]
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Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Pop, A., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(7), e202300078. PMC. [Link]
- SABIC Global Technologies B.V. (2021). Method for synthesizing 9, 9-bis (hydroxymethyl) fluorene. CN113045389B.
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Li, J., et al. (2012). Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene. ResearchGate. [Link]
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National Center for Biotechnology Information (n.d.). 9,9-Bis(trimethylsilyl)fluorene. PubChem. [Link]
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Gherdan, V. R., et al. (2020). Syntheses of Acyclic and Macrocyclic Compounds Derived from 9,9‐Diethylfluorene (Part I). ChemistrySelect, 5(44), 14035-14043. [Link]
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Ben-Amor, S., et al. (2006). Crystal, molecular, and electronic structure of 9,9′-bis(trimethylsilyl)fluorene. ResearchGate. [Link]
- SABIC Global Technologies B.V. (2021). Synthesis method of 9, 9-bis (methoxymethyl) fluorene. CN113045389B.
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Schoen, K. L., & Becker, E. I. (1955). 9-methylfluorene. Organic Syntheses, 35, 71. [Link]
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de la C. Gonzalez, M., et al. (2009). Interaction between poly(9,9-bis(6'-N,N,N-trimethylammonium)hexyl)fluorene phenylene bromide and DNA as seen by spectroscopy, viscosity, and conductivity: effect of molecular weights and DNA secondary structure. The Journal of Physical Chemistry B, 113(5), 1381-1389. PubMed. [Link]
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Kim, J. W., et al. (2012). Improved Procedure for the Preparation of 9,9'-bis(4-(glycidyloxy)phenyl)fluorene. Bulletin of the Korean Chemical Society, 33(9), 3121-3124. [Link]


